3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is an organic compound with the molecular formula and a molecular weight of 195.23 g/mol. This compound belongs to the azetidine family, characterized by a four-membered heterocyclic structure that includes nitrogen. The compound features a fluoro-substituted phenoxy group connected to the azetidine ring through a methylene bridge, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is classified as:
The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine typically involves the reaction of 4-fluoro-3-methylphenol with an azetidine precursor. The general synthetic route includes the following steps:
The molecular structure of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine can be represented by its InChI string:
Key structural data includes:
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine involves its interaction with specific biological targets. The fluoro-substituted phenoxy group may interact with enzymes or receptors, potentially leading to inhibition or activation of various biological processes. The azetidine ring contributes to the stability of these interactions, influencing the compound’s pharmacological effects.
Key physical properties include:
Relevant chemical properties include:
The stability and reactivity of this compound are influenced by the presence of the fluoro group, which enhances lipophilicity and biological activity.
3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine has several scientific applications:
This compound represents a promising area for further research due to its unique structure and potential applications across various fields.
The construction of the azetidine ring system employs innovative ring-closure methodologies, with the Horner-Wadsworth-Emmons (HWE) reaction emerging as a pivotal technique. This approach facilitates the conversion of N-Boc-azetidin-3-one to methyl (N-Boc-azetidin-3-ylidene)acetate through phosphonate ester coupling, achieving 72% yield after optimized vacuum distillation purification [1]. Alternative ring-closure strategies include intramolecular C–H amination of picolinamide-protected amines under palladium catalysis, which enables direct azetidine formation from linear precursors without pre-functionalization [3]. Ring contraction methodologies have also been advanced, where α-bromo N-sulfonylpyrrolidinones undergo nucleophile-induced contraction to yield N-sulfonylazetidine carboxylates when treated with potassium carbonate and alcohols/phenols [3].
Table 1: Comparative Analysis of Azetidine Ring-Closure Methodologies
Strategy | Key Reagent/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
HWE Reaction | DBU, NaH, THF, 0°C to rt | 72% | Scalable but requires specialized purification |
Intramolecular C–H Amination | Pd(OAc)₂ (2.5 mol%), PhI(OAc)₂, 100°C | 65-82% | Atom-economical; limited substrate scope |
Ring Contraction | K₂CO₃, ROH, DMF, 80°C | 55-78% | Functional group diversity; moderate yields |
Enantioselective synthesis of the azetidine core leverages transition metal catalysis and chiral auxiliaries. Palladium-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl)carboxylate and aryl halides achieves stereocontrol at C3, producing 3-arylazetidine-3-carboxylic acid derivatives with >90% ee when employing chiral BINAP ligands [1]. Chiral pool strategies utilize enantiomerically pure β-amino alcohols derived from cobalt-catalyzed borohydride reductions of diketones, which undergo cyclization to azetidines with conserved enantiopurity [3]. Additionally, enzymatic desymmetrization of meso-azabicyclo[1.1.0]butane derivatives using lipases enables access to enantiomerically enriched N-H azetidines, though substrate generality remains limited [7].
The critical O-alkylation step linking the azetidine core to the fluorinated aryl moiety employs Williamson ether synthesis under optimized conditions. Reaction of 3-(hydroxymethyl)azetidine hydrochloride with 4-fluoro-3-methylphenol utilizes cesium carbonate as base in acetonitrile at 80°C, yielding 89% of the coupled product [7]. Microwave-assisted protocols significantly enhance efficiency, reducing reaction times from 12 hours to 25 minutes while maintaining 85% yield when employing K₂CO₃ in DMF at 120°C [9]. Alternative approaches utilize Mitsunobu conditions (DIAD, PPh₃) for acid-sensitive substrates, though stoichiometric phosphine oxide byproducts complicate purification.
Table 2: Optimization of Phenoxy-Methylation Conditions
Conditions | Base/Catalyst | Solvent | Temperature/Time | Yield | Byproduct Concerns |
---|---|---|---|---|---|
Conventional Heating | Cs₂CO₃ | CH₃CN | 80°C, 12 h | 89% | Minimal |
Microwave Assistance | K₂CO₃ | DMF | 120°C, 25 min | 85% | Amide formation |
Mitsunobu Reaction | DIAD/PPh₃ | THF | 0°C to rt, 2 h | 78% | Triphenylphosphine oxide |
Regioselective incorporation of the fluorine atom relies on two complementary strategies: (1) Directed ortho-metalation (DoM) of 3-methylphenol derivatives using TMPMgCl·LiCl followed by reaction with NFSI affords 4-fluoro-3-methylphenol with >20:1 regioselectivity, avoiding positional isomers [5]. (2) Late-stage electrophilic fluorination of 3-[(3-methylphenoxy)methyl]azetidine with Selectfluor under acidic conditions (pH 4.5 acetate buffer) achieves selective para-fluorination without compromising the azetidine ring [9]. Metal-halogen exchange protocols are contraindicated due to azetidine ring instability toward organolithium reagents at temperatures above -78°C, leading to ring-opening decomposition [3].
Solid-phase synthesis facilitates the production of azetidine derivatives through resin-bound intermediates. Wang resin-immobilized 3-(hydroxymethyl)azetidine undergoes automated O-alkylation with pre-fluorinated aryl bromides using Pd-mediated coupling, followed by TFA cleavage to yield the target compound with 75% purity (85% after HPLC) [7]. Continuous flow systems enhance the synthesis of azetidine cores through pressurized ring-closure reactions, where residence times of 8 minutes at 140°C in a microreactor achieve 95% conversion of di-bromo precursors to azetidines, significantly reducing thermal degradation observed in batch processes [3].
Protecting group selection critically influences synthetic efficiency due to the azetidine nitrogen's susceptibility to oxidation and quaternization. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance during aza-Michael additions and O-alkylation steps, with cleavage using 4M HCl in dioxane providing quantitative deprotection without racemization [1]. Carboxybenzyl (Cbz) protection is compatible with Pd/C hydrogenation after O-alkylation but risks competitive aryl fluoride reduction. Acid-labile groups like tert-butyl carbamate facilitate orthogonal deprotection in the presence of base-sensitive phenoxy methyl ethers [7]. Notably, electron-withdrawing sulfonyl groups (e.g., tosyl) are avoided due to diminished nucleophilicity of the ring nitrogen in downstream functionalization.
Table 3: Protecting Group Performance in Azetidine Synthesis
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility with O-Alkylation | Key Limitations |
---|---|---|---|---|
Boc | 90-95% | 4M HCl/dioxane, 25°C, 2h | Excellent | Acid-sensitive substrates degrade |
Cbz | 85-88% | H₂ (1 atm), Pd/C, EtOH | Good | Aryl fluoride reduction risk |
Fmoc | 82% | 20% piperidine/DMF | Moderate | Base-induced side reactions |
Pharmaceutically relevant hydrochloride salt formation requires strict control of stoichiometry and crystallization kinetics. Addition of 1.05 equivalents of HCl in isopropanol to 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine generates a crystalline hydrochloride monohydrate, with water content optimized at 2-5% w/w to prevent hydrate polymorphism [5]. Anti-solvent crystallization using MTBE induces rapid nucleation, producing particles with D90 < 50 μm for enhanced dissolution. Salt stability studies reveal no polymorphic transitions below 70°C when stored at <30% relative humidity, though the hydrochloride form exhibits hygroscopicity above 60% RH, necessitating controlled humidity packaging [7].
Microwave irradiation dramatically accelerates key steps: aza-Michael additions to unsaturated azetidine esters achieve 95% conversion in 15 minutes (vs. 24 hours thermally) using 100W pulsed irradiation in DMF without observable epimerization [1]. Photochemical methods enable radical fluoromethylation via decatungstate photocatalysis under UVA irradiation, providing an alternative to electrophilic fluorination reagents. However, competitive azetidine ring fragmentation occurs at wavelengths below 300 nm, mandating UV-cutoff filters [9].
Purification of the target compound is complicated by residual solvents (DMF, NMP), polar decomposition products, and di-alkylated impurities. Kugelrohr distillation effectively removes mineral oil contaminants from NaH-mediated reactions prior to chromatography [1]. Reverse-phase preparative HPLC using C18 columns with 0.1% NH₄OH-modified methanol/water gradients resolves the target compound (Rₜ = 12.3 min) from N-alkylated impurities (Rₜ = 9.8 min) and hydrolyzed esters (Rₜ = 3.2 min). Silica gel chromatography risks decomposition due to surface acidity; thus, neutral alumina or deactivated silica (5% Et₃N pretreatment) is recommended [7].
Scalability analysis of the five-step sequence (HWE → aza-Michael → Boc deprotection → O-alkylation → salt formation) identifies two critical bottlenecks: the initial HWE reaction requires controlled exotherms during NaH-mediated phosphonate ester activation, best managed in flow reactors above 100g scale [1]. O-Alkylation generates highly exothermic reactions upon phenol addition, necessitating semi-batch operation with dosing control. Process mass intensity (PMI) analysis reveals solvent consumption is dominated by chromatographic purification (72% of total PMI), justifying crystallization development for the hydrochloride salt as a PMI reduction strategy [7].
Table 4: Scalability Assessment of Synthetic Steps
Synthetic Step | Critical Scalability Parameters | Maximum Demonstrated Scale | Scalability Rating (1-5) |
---|---|---|---|
HWE Reaction | Exotherm control; phosphonate purification | 500 g | 3 (moderate) |
Aza-Michael Addition | Catalyst loading; solvent volume | 2 kg | 4 (good) |
O-Alkylation | Exotherm management; stoichiometric base | 1.5 kg | 3 (moderate) |
HCl Salt Formation | Crystallization kinetics; hydrate control | 10 kg | 5 (excellent) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: